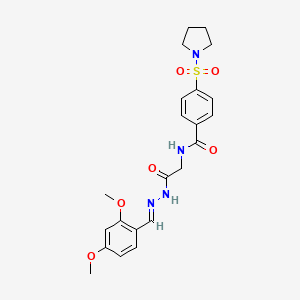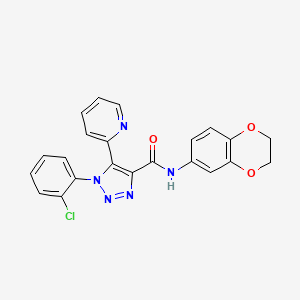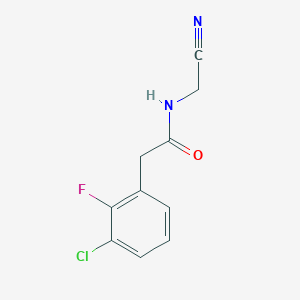![molecular formula C23H18ClN3O5S B2970604 (2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide CAS No. 866346-99-8](/img/structure/B2970604.png)
(2Z)-2-[(4-chlorobenzenesulfonamido)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-(4-methoxyphenyl)chromene-3-carboxamide” is a complex organic molecule. It contains a chromene moiety, which is a common structural element in many biologically active compounds . The molecule also contains a sulfonylhydrazinylidene group attached to a chlorophenyl ring, and a carboxamide group attached to a methoxyphenyl ring.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the chromene ring system, the sulfonylhydrazinylidene group, and the carboxamide group. The presence of these functional groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present in the molecule. The sulfonylhydrazinylidene group could potentially undergo reactions with nucleophiles, while the carboxamide group could potentially undergo hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the chromene ring system, the sulfonylhydrazinylidene group, and the carboxamide group would likely result in unique spectroscopic properties .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
A study delves into the synthesis of novel macrocyclic aromatic ether sulfones bearing two carboxylic groups, demonstrating the utility of bis(4-chlorophenyl)sulfone in creating bifunctionalized macrocycles. This process is instrumental in constructing polyamides that incorporate these macrocycles, showcasing the compound's relevance in polymer chemistry (Rodewald & Ritter, 1997).
Applications in Organic Synthesis
The condensation of salicylaldehyde with CH acids has been studied to afford 3-substituted chromen-2-ones, indicating the role of similar structures in the synthesis of organic compounds with potential biological activity. This research highlights the method's versatility in generating various chromene derivatives, reflecting the potential for synthesizing related compounds (Dyachenko et al., 2020).
Material Science and Catalysis
Research into porous organic polymers for catalysis emphasizes the importance of functionalized materials in heterogeneous catalysis. A study reports the synthesis of N-rich triazine-thiophene-based microporous polymers, demonstrating their efficacy as catalysts in the synthesis of biologically important chromene derivatives. This finding showcases the compound's relevance in developing new materials for catalytic applications (Das et al., 2019).
Fluorescence Chemosensors
A highly selective fluorescence chemosensor study underscores the compound's potential application in detecting metal ions and anions. This research exemplifies how modifications of the chromene structure can lead to materials with specific sensing capabilities, illustrating the broader applicability of such compounds in analytical chemistry (Meng et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-(4-methoxyphenyl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O5S/c1-31-18-10-8-17(9-11-18)25-22(28)20-14-15-4-2-3-5-21(15)32-23(20)26-27-33(29,30)19-12-6-16(24)7-13-19/h2-14,27H,1H3,(H,25,28)/b26-23- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APGOSNZNQRPELN-RWEWTDSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)C\2=CC3=CC=CC=C3O/C2=N\NS(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2970524.png)
![4-[2-(4-chlorophenyl)acetyl]-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2970525.png)
![2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2970533.png)




![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2970539.png)
![4-methyl-N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2970540.png)

![(E)-N-[2-(3-methylphenoxy)ethyl]-2-phenylethenesulfonamide](/img/structure/B2970542.png)
![methyl 3-carbamoyl-2-(2-phenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2970543.png)
